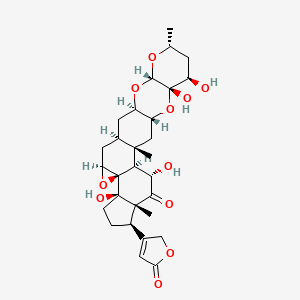
Eriocarpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eriocarpin is a cardenolide glycoside.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Eriocarpin exhibits a range of pharmacological effects, including:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and various diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions. Its ability to modulate cytokine production and reduce inflammation markers has been documented in several studies .
- Antimicrobial Activity : this compound has shown efficacy against various microbial strains, including bacteria and fungi. The compound's antimicrobial properties suggest its potential use in developing natural antimicrobial agents .
- Anticancer Potential : Several studies have indicated that this compound can induce apoptosis (programmed cell death) in cancer cells. It has been particularly noted for its effects on breast cancer cells, where it inhibits fatty acid synthase activity, leading to reduced cell proliferation .
Therapeutic Uses
The therapeutic applications of this compound are extensive:
- Cancer Treatment : Given its anticancer properties, this compound is being investigated as a complementary therapy for various cancers. Its ability to induce apoptosis in cancer cells positions it as a promising candidate for further research in oncology .
- Cardiovascular Health : The anti-inflammatory and antioxidant properties of this compound may contribute to cardiovascular health by reducing the risk factors associated with heart diseases .
- Infection Control : Due to its antimicrobial activity, this compound could be utilized in developing treatments for infections caused by resistant bacterial strains, offering an alternative to conventional antibiotics .
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on human breast cancer SK-BR-3 cells revealed that the compound significantly inhibited cell growth and induced apoptosis. The research utilized MTT assays and flow cytometry to measure these effects, confirming this compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Effects
Research conducted on the antimicrobial efficacy of this compound indicated that it exhibited substantial activity against Gram-positive and Gram-negative bacteria. The study employed standard agar well diffusion methods to assess the minimum inhibitory concentration (MIC) of this compound against various pathogens .
Data Tables
Propiedades
Fórmula molecular |
C29H38O11 |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,22R,23S,25R)-3,9,22,23-tetrahydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosan-4-one |
InChI |
InChI=1S/C29H38O11/c1-12-6-18(30)29(35)24(37-12)38-16-8-14-9-19-28(40-19)22(25(14,2)10-17(16)39-29)21(32)23(33)26(3)15(4-5-27(26,28)34)13-7-20(31)36-11-13/h7,12,14-19,21-22,24,30,32,34-35H,4-6,8-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,19+,21+,22-,24+,25+,26+,27-,28+,29+/m1/s1 |
Clave InChI |
FKJNCBGJYUAKQQ-MBVMSADQSA-N |
SMILES |
CC1CC(C2(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O)O |
SMILES isomérico |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4C[C@H]5[C@]6(O5)[C@@H]([C@]4(C[C@H]3O2)C)[C@@H](C(=O)[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)O)O |
SMILES canónico |
CC1CC(C2(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















